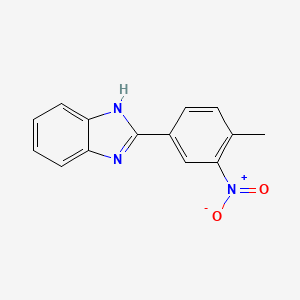
2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 4-methyl-3-nitrophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 4-methyl-3-nitrobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid, which facilitates the cyclization process to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like m-chloroperbenzoic acid.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Reduction: 2-(4-methyl-3-amino-phenyl)-1H-benzimidazole.
Oxidation: N-oxide derivatives of the benzimidazole ring.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-nitro-phenyl)-1H-benzimidazole
- 2-(4-methyl-3-amino-phenyl)-1H-benzimidazole
- 2-(4-methyl-3-nitro-phenyl)-1H-imidazole
Uniqueness
2-(4-methyl-3-nitro-phenyl)-1H-benzimidazole is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The nitro group enhances its potential as a prodrug, while the methyl group influences its lipophilicity and membrane permeability.
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-9-6-7-10(8-13(9)17(18)19)14-15-11-4-2-3-5-12(11)16-14/h2-8H,1H3,(H,15,16) |
InChI Key |
KHGYDWAWDOLHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















